molecular formula C11H23NO B1361670 4-[(Neopentyloxy)methyl]piperidine CAS No. 883544-58-9

4-[(Neopentyloxy)methyl]piperidine

Cat. No. B1361670
M. Wt: 185.31 g/mol
InChI Key: FKWXWZAOHSSTLU-UHFFFAOYSA-N
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Description

“4-[(Neopentyloxy)methyl]piperidine” is a biochemical used for proteomics research . It has a molecular formula of C11H23NO and a molecular weight of 185.31 .


Molecular Structure Analysis

The molecular structure of “4-[(Neopentyloxy)methyl]piperidine” consists of a piperidine ring with a neopentyloxy methyl group attached . The SMILES representation of the molecule is CC(C)(C)COCC1CCNCC1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(Neopentyloxy)methyl]piperidine” include a molecular formula of C11H23NO and a molecular weight of 185.31 . More specific properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Aromatase Inhibition

  • Aromatase Inhibitors : Piperidine derivatives, such as 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones, have shown promising results as inhibitors of estrogen biosynthesis, relevant in the treatment of hormone-dependent breast cancer. The most active derivative exhibited significantly stronger inhibition compared to existing treatments (Hartmann & Batzl, 1986).

Radiolabelled Probes for Receptors

  • Halogenated Piperidines as Radiolabeled Probes : Certain halogenated 4-(phenoxymethyl)piperidines have been synthesized for potential use as σ receptor ligands. These compounds showed promising results in in vitro receptor binding assays and could be valuable for in vivo tomographic studies of σ receptors (Waterhouse et al., 1997).

Gastric Antisecretory Agents

  • Gastric Antisecretory Agents : Research on 4-(diphenylmethyl)-1-piperidinemethanimine and its analogs revealed their potential as nonanticholinergic gastric antisecretory drugs, useful in treating peptic ulcer disease (Scott et al., 1983).

Anti-Inflammatory Agents

  • Anti-Inflammatory Agents : 4,5-disubstituted-thizolyl amides, derivatives of 4-hydroxy-piperidine, were synthesized and tested for anti-inflammatory and antioxidant activities. These compounds showed varying degrees of effectiveness based on their structural characteristics (Geronikaki et al., 2003).

Antimycobacterial Agents

  • Antimycobacterial Spiro-Piperidin-4-ones : A series of spiro-piperidin-4-ones demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis, indicating their potential as antimycobacterial agents (Kumar et al., 2008).

Structural Analysis in Chemistry

  • Molecular Structure Studies : Studies on the molecular structure of piperidine derivatives like (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate have contributed to understanding hydrogen bonding and C-H…π interactions in chemistry (Khan et al., 2013).

Corrosion Inhibition

  • Corrosion Inhibition on Iron : Piperidine derivatives were evaluated for their corrosion inhibition properties on iron, combining quantum chemical calculations and molecular dynamics simulations to understand their effectiveness (Kaya et al., 2016).

Behavioral and Neurological Studies

  • Behavioral and Neurological Effects : The distribution of piperidine in the brain and its implications on behavior and psychiatric disorders have been a subject of study, considering its potential as an endogenous psychotropic agent (Abood et al., 1961).

NMDA Antagonist Development

  • Development of NMDA Antagonists : Piperidine derivatives have been explored for their role as potent and selective N-methyl-D-aspartate (NMDA) antagonists, which are crucial in neuroprotective treatments (Chenard et al., 1995).

Future Directions

While specific future directions for “4-[(Neopentyloxy)methyl]piperidine” were not found, piperidine derivatives are a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-(2,2-dimethylpropoxymethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO/c1-11(2,3)9-13-8-10-4-6-12-7-5-10/h10,12H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWXWZAOHSSTLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COCC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649835
Record name 4-[(2,2-Dimethylpropoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Neopentyloxy)methyl]piperidine

CAS RN

883544-58-9
Record name 4-[(2,2-Dimethylpropoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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